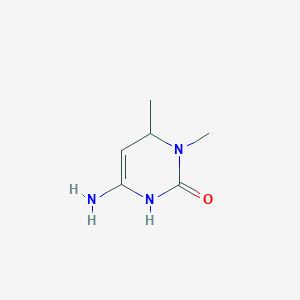
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, followed by methylation using dimethyl sulfate . Another method includes the addition reaction of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation with cyanamide and cyclization with a Lewis acid protecting agent .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce waste. For instance, the Biginelli reaction, a multicomponent reaction catalyzed by reusable and heterogeneous catalysts like Montmorillonite-KSF, offers an efficient and eco-friendly approach .
化学反応の分析
Types of Reactions: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Common substitution reactions involve alkylation and acylation, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkylating agents like methyl iodide and acylating agents like acetic anhydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which have significant biological activities and pharmaceutical applications .
科学的研究の応用
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens and cancer cells. Molecular docking studies have shown that it binds to active sites of enzymes, thereby inhibiting their activity .
類似化合物との比較
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
1,6-Diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one: Another pyrimidine derivative with different functional groups.
Uniqueness: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
6-amino-3,4-dimethyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C6H11N3O/c1-4-3-5(7)8-6(10)9(4)2/h3-4H,7H2,1-2H3,(H,8,10) |
InChIキー |
ZNVPWIATYNFWSM-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(NC(=O)N1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
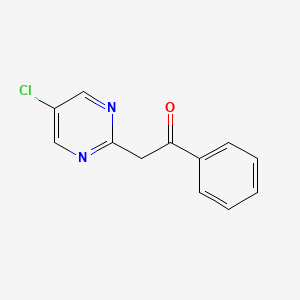


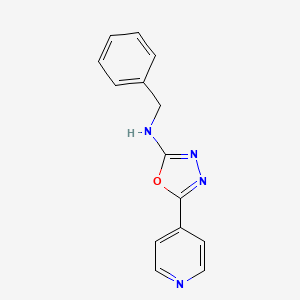

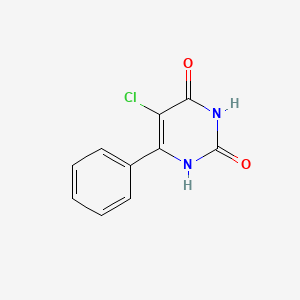
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
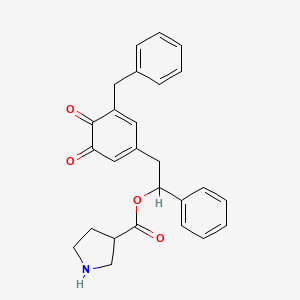
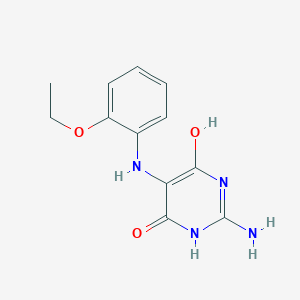

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
